molecular formula C17H19NO5 B10850714 N-(2,4-dimethoxyphenyl)-3,5-dimethoxybenzamide

N-(2,4-dimethoxyphenyl)-3,5-dimethoxybenzamide

Cat. No.: B10850714
M. Wt: 317.34 g/mol
InChI Key: MEYNLPQFSDKAAL-UHFFFAOYSA-N
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Description

N-(2,4-Dimethoxy-phenyl)-3,5-dimethoxy-benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two methoxy groups on the phenyl ring and three methoxy groups on the benzamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dimethoxy-phenyl)-3,5-dimethoxy-benzamide typically involves the reaction of 2,4-dimethoxyaniline with 3,5-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of N-(2,4-Dimethoxy-phenyl)-3,5-dimethoxy-benzamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure uniformity. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dimethoxy-phenyl)-3,5-dimethoxy-benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Mechanism of Action

The mechanism of action of N-(2,4-Dimethoxy-phenyl)-3,5-dimethoxy-benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial RNA polymerase by binding to the switch region of the enzyme . This binding interferes with the transcription process, thereby exerting its antimicrobial effects.

Comparison with Similar Compounds

Properties

Molecular Formula

C17H19NO5

Molecular Weight

317.34 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-3,5-dimethoxybenzamide

InChI

InChI=1S/C17H19NO5/c1-20-12-5-6-15(16(10-12)23-4)18-17(19)11-7-13(21-2)9-14(8-11)22-3/h5-10H,1-4H3,(H,18,19)

InChI Key

MEYNLPQFSDKAAL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC(=CC(=C2)OC)OC)OC

Origin of Product

United States

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